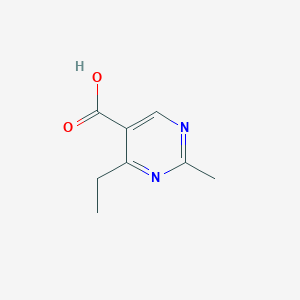

4-Ethyl-2-methylpyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethyl-2-methylpyrimidine-5-carboxylic acid is a compound that can be associated with a class of pyrimidine derivatives. These derivatives are known for their diverse range of biological activities and are often explored for their potential as pharmaceutical agents. The compound itself is not explicitly mentioned in the provided papers, but its structure is closely related to the compounds discussed in the research.

Synthesis Analysis

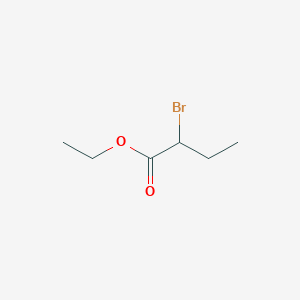

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate derivatives, which are structurally similar to 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, has been reported to start from diethyl 2-(ethoxymethylene)malonate, yielding the target molecules at high efficiency . Another related synthesis involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to the formation of esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids .

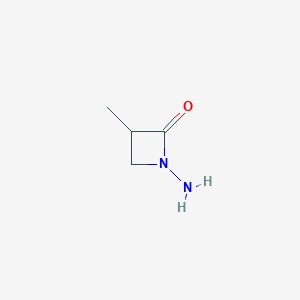

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to alter the compound's properties. In the context of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, the ethyl and methyl groups are expected to influence the molecule's electronic distribution and steric hindrance, potentially affecting its binding interactions with biological targets.

Chemical Reactions Analysis

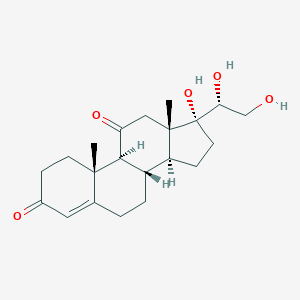

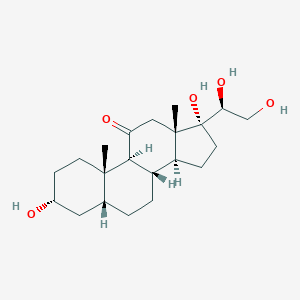

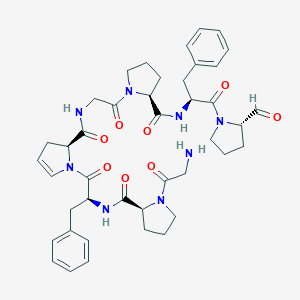

Pyrimidine derivatives can participate in a variety of chemical reactions. For example, the 5,6-dihydroxypyrimidine-4-carboxylic acids have been studied as active site inhibitors of HCV NS5B polymerase, indicating that they can engage in specific binding interactions with the enzyme . Additionally, 2-amino-4-methylpyrimidine has been used to form complexes with carboxylic acids, demonstrating its ability to engage in hydrogen bonding and form supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives like 4-Ethyl-2-methylpyrimidine-5-carboxylic acid are influenced by their molecular structure. The presence of substituents such as ethyl and methyl groups can affect the compound's solubility, boiling and melting points, and stability. The carboxylic acid group is a key functional group that can engage in hydrogen bonding and deprotonation reactions, which are important for the compound's reactivity and interactions in biological systems.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Antimicrobial and Antiviral Activities : Some studies have investigated the antimicrobial properties of pyrimidine glycosides, suggesting potential applications in combating bacterial and viral infections (El‐Sayed et al., 2008). This research indicates the broader pharmacological potential of pyrimidine derivatives.

Pharmacological Research

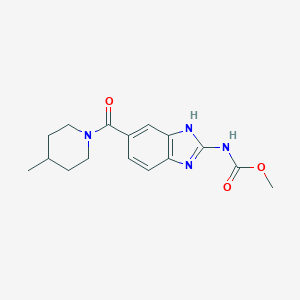

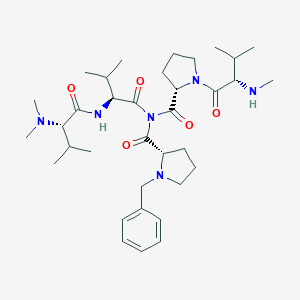

Cytotoxic Activity : Investigations into the cytotoxic activity of novel 4-thiopyrimidine derivatives have been conducted, revealing insights into their potential as cancer therapeutics (Stolarczyk et al., 2018). These studies underscore the compound's relevance in developing new cancer treatments.

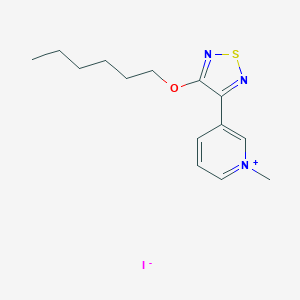

HIV-1 Protease Inhibitors : Research on the synthesis and characterization of novel compounds with potential activity against HIV-1 protease highlights the application of pyrimidine derivatives in antiretroviral therapy (Pekparlak et al., 2020). This suggests a promising avenue for the development of new HIV treatments.

Material Science and Green Chemistry

Industrial Applications : A study on the production of nicotinic acid, an essential nutrient, from derivatives similar to 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, discusses ecological methods and potential industrial applications, aligning with green chemistry principles (Lisicki et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-ethyl-2-methylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-7-6(8(11)12)4-9-5(2)10-7/h4H,3H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRXSIZGVKLXKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562455 |

Source

|

| Record name | 4-Ethyl-2-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2-methylpyrimidine-5-carboxylic acid | |

CAS RN |

127958-06-9 |

Source

|

| Record name | 4-Ethyl-2-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)

![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)

![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)

![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B145595.png)